molecular formula C₃₉H₅₂N₁₂O₁₂ B612475 477284-32-5 CAS No. 477284-32-5

477284-32-5

Cat. No.: B612475
CAS No.: 477284-32-5
M. Wt: 880.90
InChI Key:
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Description

The compound with the Chemical Abstracts Service (CAS) number 477284-32-5 is known as β-Amyloid (4-10). This peptide is a fragment of the amyloid-beta protein, which is associated with the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease. β-Amyloid (4-10) is an epitope for the polyclonal anti-amyloid-beta (1-42) antibody and has been shown to reduce amyloid deposition in transgenic Alzheimer’s disease mouse models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of β-Amyloid (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions: β-Amyloid (4-10) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:

    Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine.

    Oxidizing Agents: Hydrogen peroxide (H2O2).

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Major Products: The major products formed from these reactions are the desired peptide sequences, oxidized peptides, and reduced peptides .

Scientific Research Applications

β-Amyloid (4-10) has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in amyloid plaque formation and its interactions with other proteins.

    Medicine: Studied in the context of Alzheimer’s disease for its potential to reduce amyloid deposition and its use in developing diagnostic tools and therapeutic agents.

    Industry: Utilized in the production of research reagents and as a standard in analytical techniques

Mechanism of Action

β-Amyloid (4-10) exerts its effects by interacting with the polyclonal anti-amyloid-beta (1-42) antibody. This interaction reduces amyloid deposition in transgenic Alzheimer’s disease mouse models. The peptide targets amyloid plaques and inhibits their formation, thereby mitigating the cytotoxic effects associated with amyloid-beta aggregation. The molecular pathways involved include the inhibition of amyloid fibril formation and the promotion of amyloid clearance.

Comparison with Similar Compounds

  • β-Amyloid (1-37)
  • β-Amyloid (18-28)
  • β-Amyloid (1-17)
  • β-Amyloid (1-40)
  • β-Amyloid (10-20)

Comparison: β-Amyloid (4-10) is unique in its specific epitope recognition by the polyclonal anti-amyloid-beta (1-42) antibody. This specificity makes it particularly useful in research focused on amyloid plaque reduction and Alzheimer’s disease. Other similar compounds, such as β-Amyloid (1-40) and β-Amyloid (1-37), have different sequences and may interact with different antibodies or exhibit varying degrees of amyloidogenicity .

Properties

CAS No.

477284-32-5

Molecular Formula

C₃₉H₅₂N₁₂O₁₂

Molecular Weight

880.90

sequence

One Letter Code: FRHDSGY

Origin of Product

United States

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